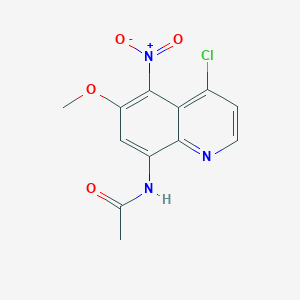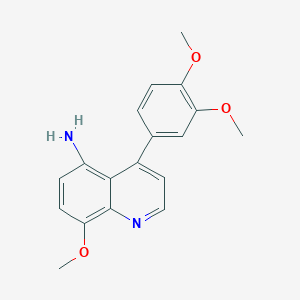![molecular formula C9H6O3 B303352 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione CAS No. 41634-29-1](/img/structure/B303352.png)
3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione, also known as Meldrum's acid, is an organic compound with the molecular formula C8H8O4. It is a white crystalline powder that is widely used in organic synthesis and medicinal chemistry. Meldrum's acid has a unique structure that makes it a versatile building block for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid is based on its ability to act as a nucleophile or an electrophile. In organic reactions, 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid can act as a nucleophile by donating a pair of electrons to an electrophilic center. It can also act as an electrophile by accepting a pair of electrons from a nucleophilic center. Moreover, 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid can form stable complexes with metal ions, which can be used as catalysts in various organic reactions.
Biochemical and Physiological Effects:
3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid has no known biochemical or physiological effects, as it is primarily used in organic synthesis and medicinal chemistry. However, some studies have shown that 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid derivatives have potential anti-inflammatory, antimicrobial, and anticancer properties. These properties are attributed to the ability of 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid derivatives to inhibit specific enzymes or proteins that are involved in these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid has several advantages as a reagent in organic synthesis. It is a stable and readily available compound that can be easily synthesized in large quantities. Moreover, it can be used as a building block for the synthesis of a wide range of organic molecules. However, 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid has some limitations in lab experiments. It is a moisture-sensitive compound that requires careful handling and storage. Moreover, it can react with some functional groups, such as alcohols and amines, which limits its use in some organic reactions.
Orientations Futures
3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid has a promising future in organic synthesis and medicinal chemistry. Some of the future directions for 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid include:
1. Development of new 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid derivatives with improved properties, such as increased stability, solubility, and bioavailability.
2. Exploration of new applications of 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid in organic synthesis, such as the synthesis of new materials and polymers.
3. Investigation of the biological activity of 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid derivatives and their potential as therapeutic agents for various diseases.
4. Development of new catalytic systems based on 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid and its derivatives for various organic reactions.
Conclusion:
In conclusion, 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid is a versatile and widely used reagent in organic synthesis and medicinal chemistry. It has a unique structure that makes it a valuable building block for the synthesis of complex organic molecules. Moreover, it has potential applications in catalysis and drug discovery. Further research on 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid and its derivatives is needed to explore its full potential in various fields of science and technology.
Méthodes De Synthèse
3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid can be synthesized by the reaction of malonic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an intermediate compound called 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid anhydride, which is then hydrolyzed to give 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid. The yield of this reaction is high, and the product can be purified by recrystallization from water.
Applications De Recherche Scientifique
3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid has a wide range of applications in scientific research. It is used as a building block for the synthesis of complex organic molecules, such as natural products, pharmaceuticals, and agrochemicals. 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid can also be used as a catalyst in organic reactions, such as Michael addition, aldol condensation, and esterification. Moreover, 3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione's acid is a useful reagent for the preparation of heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridines.
Propriétés
Numéro CAS |
41634-29-1 |
|---|---|
Nom du produit |
3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione |
Formule moléculaire |
C9H6O3 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7,8-dione |
InChI |
InChI=1S/C9H6O3/c1-12-5-2-3-6-7(4-5)9(11)8(6)10/h2-4H,1H3 |
Clé InChI |
BEXDZXZAOSACHG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C2=O |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



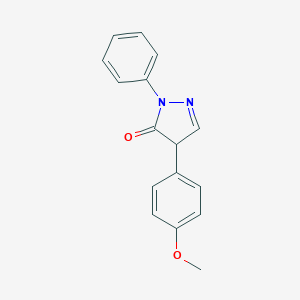
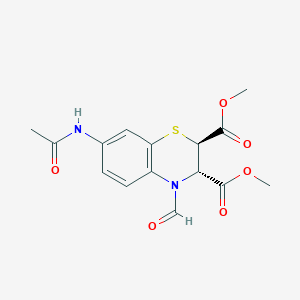
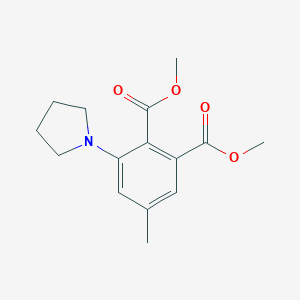
![4-[(2,6-Dimethylphenyl)acetyl]morpholine](/img/structure/B303275.png)
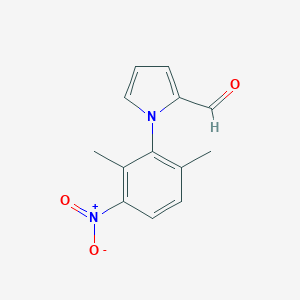
![[(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B303281.png)
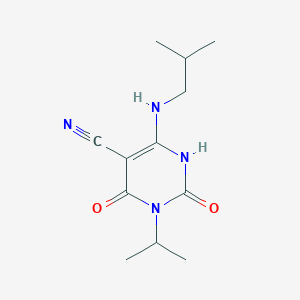
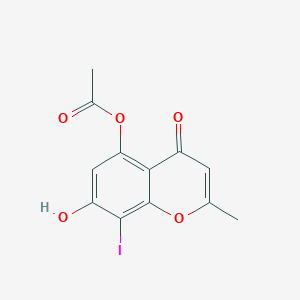
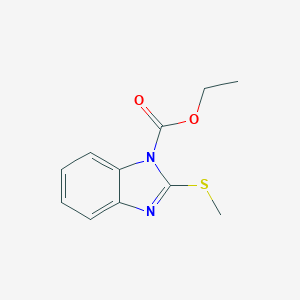
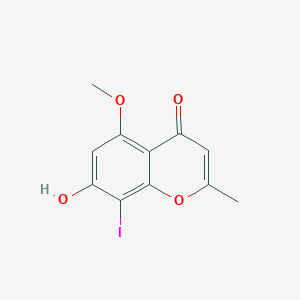
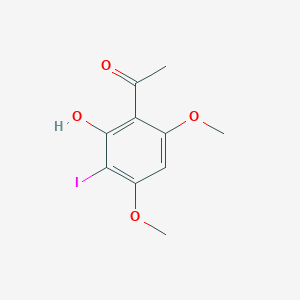
![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)
